molecular formula C20H18N2O4 B2999755 4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one CAS No. 2034468-14-7

4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one

Cat. No. B2999755
CAS RN: 2034468-14-7
M. Wt: 350.374
InChI Key: MZEBTICYOLXMNU-UHFFFAOYSA-N
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Description

4-(2-oxo-2-(3-(pyridin-2-yl)pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one, also known as OP-1068 or GSK690693, is a potent and selective inhibitor of the protein kinase AKT. AKT is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and metabolism. Overexpression or activation of AKT has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, inhibition of AKT has emerged as a promising therapeutic strategy for these diseases.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

  • A study by Sosnovskikh et al. (2018) detailed the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, resulting in the formation of triazine derivatives upon refluxing in pyridine or ethanol. This synthesis highlights the chemical reactivity and potential for creating diverse derivatives of chromen-2-one compounds Sosnovskikh et al., 2018.

  • Kibou et al. (2016) reported an easy solventless synthesis of new mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives, emphasizing a simple, environmentally friendly synthesis pathway. The study also provided the X-ray structures of these compounds, contributing to the understanding of their molecular conformations Kibou et al., 2016.

Biological Activities and Applications

  • The synthesis and characterization of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and its aminoethanoic acid and pyrrolidine-2-carboxylic acid mixed ligand complexes were explored by Aiyelabola et al. (2017). These complexes showed good cytotoxic activity, indicating their potential for pharmaceutical applications Aiyelabola et al., 2017.

  • Another study by Tiwari et al. (2018) focused on the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, evaluating their antimicrobial, enzyme assay, docking study, and toxicity study. This research emphasizes the antimicrobial potential of chromone derivatives and their safety profile Tiwari et al., 2018.

properties

IUPAC Name

4-[2-oxo-2-(3-pyridin-2-ylpyrrolidin-1-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c23-19(22-10-8-14(12-22)16-6-3-4-9-21-16)13-25-18-11-20(24)26-17-7-2-1-5-15(17)18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEBTICYOLXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)COC3=CC(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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